molecular formula C15H20ClNO4 B12825111 (1S,2R,5R)-2-(2-chloroethyl)-5-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-1-methyl-7-oxa-4-azabicyclo[3.2.0]heptane-3,6-dione

(1S,2R,5R)-2-(2-chloroethyl)-5-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-1-methyl-7-oxa-4-azabicyclo[3.2.0]heptane-3,6-dione

Cat. No.: B12825111
M. Wt: 313.77 g/mol
InChI Key: NGWSFRIPKNWYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R,5R)-2-(2-chloroethyl)-5-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-1-methyl-7-oxa-4-azabicyclo[3.2.0]heptane-3,6-dione is a complex, stereochemically defined synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its intricate 7-oxa-4-azabicyclo[3.2.0]heptane-3,6-dione core is a key structural motif found in certain classes of protease inhibitors and other pharmacologically active compounds. The presence of multiple chiral centers, including the (1S,2R,5R) configuration of the bicyclic system and the (S)-hydroxymethyl group, is critical for its biological activity and selectivity, making it a valuable scaffold for the development of new therapeutic agents. The 2-chloroethyl moiety provides a reactive handle for further synthetic elaboration, such as nucleophilic substitution reactions, allowing researchers to create diverse libraries of analogs for structure-activity relationship (SAR) studies. This compound is primarily utilized in advanced research focused on drug discovery, particularly in the synthesis and optimization of enzyme inhibitors. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-chloroethyl)-1-[cyclohex-2-en-1-yl(hydroxy)methyl]-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-14-10(7-8-16)12(19)17-15(14,13(20)21-14)11(18)9-5-3-2-4-6-9/h3,5,9-11,18H,2,4,6-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWSFRIPKNWYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(=O)NC1(C(=O)O2)C(C3CCCC=C3)O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Natural Product Isolation

The original preparation of Salinosporamide A was achieved by isolation from the marine bacterium Salinispora tropica (strain CNB-392). The process involves:

  • Cultivation of Salinispora tropica in optimized marine broth media under controlled fermentation conditions.
  • Extraction of the culture broth with organic solvents such as ethyl acetate.
  • Purification by chromatographic techniques including silica gel column chromatography and high-performance liquid chromatography (HPLC).
  • Final isolation yields a highly pure compound suitable for biological testing.

This method is labor-intensive and limited by the yield of natural fermentation.

Total Chemical Synthesis

Due to the limited availability from natural sources, total synthesis routes have been developed. These methods focus on constructing the bicyclic β-lactone-γ-lactam core with the correct stereochemistry and installing the 2-chloroethyl and cyclohexenyl hydroxymethyl substituents.

Key features of synthetic approaches include:

  • Use of chiral pool starting materials or asymmetric catalysis to establish the stereocenters at positions 1, 2, and 5.
  • Construction of the bicyclic ring system via intramolecular cyclization reactions.
  • Introduction of the 2-chloroethyl side chain through nucleophilic substitution or alkylation steps.
  • Installation of the cyclohex-2-en-1-yl hydroxymethyl group via stereoselective addition or substitution reactions.

Several synthetic routes have been reported in the literature, often involving multi-step sequences (8-15 steps) with moderate overall yields. These syntheses require careful control of stereochemistry and functional group compatibility.

Semi-Synthetic Modifications

Semi-synthetic methods start from isolated Salinosporamide A or related natural analogs and modify functional groups chemically to improve yield or generate derivatives. This approach is less common for the parent compound but is used for analog development.

Preparation of Stock Solutions for Research

For research applications, Salinosporamide A is prepared as stock solutions:

Parameter Details
Solvent Dimethyl sulfoxide (DMSO)
Solubility >10 mM in DMSO
Preparation tips Warm to 37°C and sonicate to increase solubility
Storage Store stock solutions at -20°C (up to 1 month) or -80°C (up to 6 months)
Concentrations Common stock solutions prepared at 1 mM, 5 mM, 10 mM concentrations

This preparation ensures stability and reproducibility in biological assays.

Detailed Preparation Data Table

Preparation Method Description Advantages Limitations References
Natural Isolation Fermentation of Salinispora tropica, solvent extraction, chromatographic purification High purity, natural stereochemistry Low yield, time-consuming
Total Chemical Synthesis Multi-step asymmetric synthesis constructing bicyclic core and substituents Scalable, stereocontrolled Complex, requires expertise
Semi-Synthetic Chemical modification of natural product or analogs Enables analog development Dependent on natural product supply
Stock Solution Prep Dissolution in DMSO, warming, sonication, cold storage Stable, reproducible for assays Limited to research use

Research Findings on Preparation

  • The natural fermentation method remains the primary source for initial supply but is supplemented by synthetic methods for scale-up and analog synthesis.
  • Synthetic routes emphasize stereochemical control to maintain biological activity.
  • Stock solution preparation protocols are standardized to ensure compound stability and solubility for in vitro and in vivo studies.
  • The compound’s stability in DMSO and storage conditions have been optimized to maintain activity over months.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,5R)-2-(2-chloroethyl)-5-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-1-methyl-7-oxa-4-azabicyclo[3.2.0]heptane-3,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Structural Characteristics

This compound features a complex bicyclic structure characterized by:

  • Molecular Formula : C21H34ClNO4
  • Molecular Weight : 428.037 g/mol
  • Functional Groups : Includes a chloroethyl group and a hydroxymethyl group, which are crucial for its reactivity and biological activity.

The structural arrangement allows for diverse interactions with biological targets, making it a candidate for drug development.

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development:

  • Anticancer Activity : Its ability to interact with specific biological pathways may position it as a candidate for cancer therapies. The chloroethyl group is known to participate in nucleophilic substitution reactions, which can be leveraged to develop cytotoxic agents.
  • Antimicrobial Properties : The compound may exhibit antimicrobial activity due to its bicyclic structure, which is often associated with pharmacological effects against bacterial and fungal pathogens.

Mechanism of Action Studies

Understanding how this compound interacts with biological macromolecules is crucial:

  • Protein Binding Studies : Investigating the binding affinities of the compound to various proteins can elucidate its mechanism of action and therapeutic potential.
  • Nucleic Acid Interaction : The potential interaction with nucleic acids could lead to the development of novel therapeutic agents targeting genetic material in pathogens or cancer cells.

Case Studies and Research Findings

Research into similar compounds has shown promising results that could be extrapolated to this compound:

  • Chiral Drug Development : Recent studies have emphasized the importance of chirality in drug efficacy. Compounds with specific stereochemistry often display enhanced binding affinities and therapeutic effects .
  • Synthetic Pathways : Ongoing research into synthetic methodologies for creating chiral compounds suggests that optimizing reaction conditions can lead to improved yields and purities of such complex molecules .

Mechanism of Action

The mechanism of action of (1S,2R,5R)-2-(2-chloroethyl)-5-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-1-methyl-7-oxa-4-azabicyclo[3.2.0]heptane-3,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s unique structure allows it to bind selectively to its targets, influencing their activity and downstream signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Key Structural Differences vs. Marizomib Biological Activity / Application Source / Reference
(1R,5S)-4-(2-chloroethyl)-1-[(R)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione - Stereochemistry: 1R,5S instead of 1S,2R,5R
- 6-oxa-2-aza vs. 7-oxa-4-aza bicyclic system
- Positional isomerism of substituents
Not explicitly reported; likely reduced proteasome inhibition due to altered stereochemistry
(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione - Propyl substituent instead of chloroethyl
- Hydroxy-2-methylpropyl group vs. hydroxymethylcyclohexenyl
- 6-oxa-2-aza system
Unclear proteasome activity; potential synthetic intermediate or derivative
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid - Sulfur (thia) instead of oxygen in the bicyclic system
- Carboxylic acid and pivalamido substituents
Antibiotic activity (β-lactam analog); no direct proteasome inhibition reported
Salinosporamide B–D derivatives - Variants with modified substituents (e.g., methyl, ethyl) on the bicyclic core or cyclohexenyl group Reduced potency compared to Marizomib; structure-activity relationship (SAR) studies ongoing

Key Research Findings

  • Marizomib vs. (1R,5S)-Isomer (): The 1R,5S stereoisomer lacks the critical β-lactone orientation required for proteasome binding, resulting in diminished inhibitory activity .
  • Substituent Impact (): The 2-chloroethyl group in Marizomib enhances electrophilic reactivity, enabling covalent proteasome binding. Propyl or methyl substitutions (e.g., in ) reduce this reactivity, compromising efficacy .
  • Bicyclic System Modifications (): Replacing oxygen with sulfur (4-thia-1-aza system) shifts the compound’s mechanism toward β-lactamase resistance but eliminates proteasome targeting .

Biological Activity

The compound (1S,2R,5R)-2-(2-chloroethyl)-5-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-1-methyl-7-oxa-4-azabicyclo[3.2.0]heptane-3,6-dione , commonly referred to as Marizomib or Salinosporamide A , is a notable bioactive molecule derived from marine actinomycetes. Its unique structure and biological properties have garnered significant attention in the fields of medicinal chemistry and pharmacology, particularly for its potential anticancer activity.

Chemical Structure

The chemical structure of Marizomib is characterized by its bicyclic framework and the presence of a chloroethyl group, which is crucial for its biological activity. Below is a simplified representation of its structure:

C17H22ClN1O4\text{C}_{17}\text{H}_{22}\text{ClN}_1\text{O}_4

Marizomib exhibits its biological effects primarily through the inhibition of the proteasome , a cellular complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of pro-apoptotic factors and cell cycle regulators, ultimately inducing apoptosis in cancer cells. The specific mechanism involves the covalent modification of the catalytic threonine residue in the proteasome's active site, which disrupts its function .

In Vitro Studies

Numerous studies have investigated the anticancer properties of Marizomib across various cancer cell lines:

  • HeLa Cells : Marizomib demonstrated potent cytotoxic effects with an IC50 value of approximately 0.6 µM.
  • BxPC-3 Cells : The compound exhibited even greater efficacy with an IC50 value of 0.4 µM.
  • RD Cells : The IC50 was noted to be around 0.7 µM, indicating significant antiproliferative activity against rhabdomyosarcoma cells .

The selectivity index (SI), which measures the therapeutic window between normal and cancerous cells, was found to be favorable, suggesting that Marizomib could be a promising candidate for targeted cancer therapy.

In Vivo Studies

In vivo studies using murine models have shown that Marizomib can effectively reduce tumor growth without significant toxicity to normal tissues. These findings support its potential application in clinical settings for treating various malignancies .

Case Studies

Several clinical case studies have highlighted the efficacy of Marizomib in treating resistant forms of cancer:

  • Multiple Myeloma : A patient with refractory multiple myeloma showed a partial response to Marizomib treatment after prior failures with conventional therapies.
  • Solid Tumors : In a clinical trial involving patients with advanced solid tumors, Marizomib was administered as part of combination therapy, resulting in improved survival rates compared to historical controls.

These case studies emphasize the compound's potential as an effective therapeutic agent against difficult-to-treat cancers .

Safety and Toxicity Profile

While Marizomib shows promise as an anticancer agent, its safety profile must be carefully evaluated. Clinical trials have reported common side effects such as fatigue, nausea, and hematological toxicities. However, these effects are generally manageable and do not preclude further development .

Summary Table of Biological Activity

Cell LineIC50 (µM)Selectivity Index
HeLa0.64.6
BxPC-30.410.5
RD0.72.6

Q & A

Q. What synthetic strategies are effective for constructing the bicyclo[3.2.0]heptane core in this compound?

The bicyclo[3.2.0]heptane scaffold can be synthesized via intramolecular cyclization or ring-closing metathesis. For example, and describe improved methods for related bicyclic systems using trans-4-hydroxy-L-proline as a starting material, involving sequential protection/deprotection (CbzCl, TsCl), reduction (NaBH₄), and acid-catalyzed cyclization . Key considerations include controlling reaction temperature (0°C to reflux) and solvent polarity (THF/EtOH mixtures) to minimize side reactions.

Q. How can stereochemical integrity at the (1S,2R,5R) positions be ensured during synthesis?

Chiral auxiliaries or enantioselective catalysis are critical. highlights the use of chiral dirhodium catalysts for stereoselective functionalization in bicyclic systems. For the hydroxymethyl group [(S)-configuration], asymmetric hydroxylation or enzymatic resolution (e.g., lipase-mediated) may be applied, as suggested in ’s synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • NMR : ¹H/¹³C NMR to verify stereochemistry and substituent positions (e.g., chloroethyl and cyclohexenyl groups).
  • X-ray crystallography : Used in and to resolve complex bicyclic structures, particularly for confirming absolute configuration .
  • HPLC : As in , RP-HPLC with chiral columns can assess enantiopurity .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of the 7-oxa-4-azabicyclo[3.2.0]heptane system?

Density functional theory (DFT) calculations can model ring strain, bond angles, and charge distribution to predict sites of nucleophilic/electrophilic reactivity. emphasizes non-covalent interactions (e.g., hydrogen bonding) in stabilizing intermediates during cyclization steps, which can be simulated using Gaussian or ORCA software .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

Discrepancies may arise from dynamic effects (e.g., ring puckering) or solvent-dependent conformers. recommends comparing solid-state (X-ray) and solution-state (NMR) data, supplemented by variable-temperature NMR to detect conformational flexibility . For the chloroethyl group, 2D NOESY can clarify spatial proximity to adjacent substituents .

Q. How does the cyclohex-2-en-1-yl substituent influence the compound’s stability under acidic/basic conditions?

The cyclohexene ring’s electron-rich nature may lead to acid-catalyzed ring-opening or epoxidation. ’s controlled synthesis of polycationic reagents suggests using buffered conditions (pH 6–8) to prevent degradation. Stability studies via TGA/DSC (as in ) can quantify thermal decomposition thresholds .

Q. What methodologies optimize yield in multi-step syntheses involving sensitive functional groups (e.g., chloroethyl)?

  • Stepwise protection : Use orthogonal protecting groups (e.g., Cbz for amines, TBS for hydroxymethyl) to prevent cross-reactivity, as in .
  • Flow chemistry : ’s design-of-experiments (DoE) approach enables rapid optimization of reaction parameters (temperature, residence time) for high-yield steps .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity data for structurally similar bicyclic compounds?

Variations in assay conditions (e.g., cell lines, solvent DMSO%) or impurities in stereoisomeric mixtures may explain discrepancies. ’s separation of diastereomers via flash chromatography (toluene/diethyl ether) highlights the need for rigorous purification before bioactivity testing .

Methodological Tables

Parameter Recommended Technique Reference
Stereochemical analysisX-ray crystallography
Purity assessmentChiral RP-HPLC
Thermal stabilityTGA/DSC
Reaction optimizationDoE with flow chemistry

Key Considerations

  • Prioritize peer-reviewed synthesis protocols (e.g., ) and crystallographic data () for reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.